molecular formula C28H12N6 B12603010 2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) CAS No. 917762-08-4

2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)

Cat. No.: B12603010
CAS No.: 917762-08-4
M. Wt: 432.4 g/mol
InChI Key: SOESXPWDHVPQFP-UHFFFAOYSA-N
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Description

2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system with multiple cyano groups, which contribute to its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) typically involves a series of condensation reactions. One common method is the Knoevenagel condensation, which involves the reaction of aromatic aldehydes with active methylene compounds in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) involves its interaction with molecular targets through its conjugated system and cyano groups. These interactions can lead to changes in electronic properties and the formation of charge-transfer complexes. The compound’s ability to participate in intramolecular charge transfer (ICT) makes it suitable for applications in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)
  • 2,2’-[(2,5-Dibromo-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)

Uniqueness

2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) is unique due to its multiple cyano groups, which enhance its electron-withdrawing properties and contribute to its stability and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

CAS No.

917762-08-4

Molecular Formula

C28H12N6

Molecular Weight

432.4 g/mol

IUPAC Name

2,5-bis[2-(2,5-dicyanophenyl)ethenyl]benzene-1,4-dicarbonitrile

InChI

InChI=1S/C28H12N6/c29-13-19-1-3-25(15-31)21(9-19)5-7-23-11-28(18-34)24(12-27(23)17-33)8-6-22-10-20(14-30)2-4-26(22)16-32/h1-12H

InChI Key

SOESXPWDHVPQFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C=CC2=CC(=C(C=C2C#N)C=CC3=C(C=CC(=C3)C#N)C#N)C#N)C#N

Origin of Product

United States

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